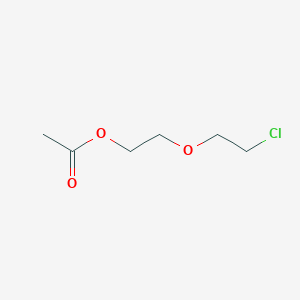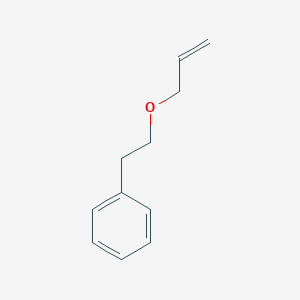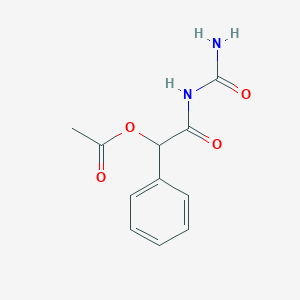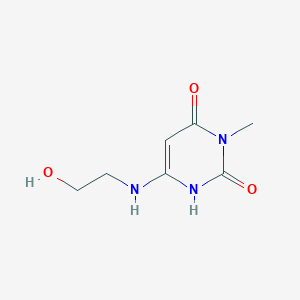
3-Methyl-6-(2-hydroxyethylamino)uracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-6-(2-hydroxyethylamino)uracil, also known as Methyleugenol, is a chemical compound with a molecular formula C11H16N2O3. It is a synthetic derivative of uracil, which is a naturally occurring nucleobase. Methyleugenol has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
作用機序
The mechanism of action of 3-Methyl-6-(2-hydroxyethylamino)uracil is not fully understood. However, it is believed to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor involved in the regulation of glucose and lipid metabolism.
生化学的および生理学的効果
3-Methyl-6-(2-hydroxyethylamino)uracil has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been shown to improve glucose and lipid metabolism and reduce oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 3-Methyl-6-(2-hydroxyethylamino)uracil in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of action of various enzymes and receptors in the body. It can also be used to develop new drugs for the treatment of various diseases. However, one of the limitations of using 3-Methyl-6-(2-hydroxyethylamino)uracil in lab experiments is its potential toxicity. It can cause adverse effects in high doses and requires careful handling and storage.
将来の方向性
There are many future directions for the study of 3-Methyl-6-(2-hydroxyethylamino)uracil. One potential direction is the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its potential applications in the treatment of viral infections, such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of 3-Methyl-6-(2-hydroxyethylamino)uracil and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3-Methyl-6-(2-hydroxyethylamino)uracil is a synthetic derivative of uracil that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biological activities and has potential applications in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications in various fields of scientific research.
合成法
The synthesis of 3-Methyl-6-(2-hydroxyethylamino)uracil involves the reaction of uracil with 2-aminoethanol and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
科学的研究の応用
3-Methyl-6-(2-hydroxyethylamino)uracil has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
13300-30-6 |
|---|---|
製品名 |
3-Methyl-6-(2-hydroxyethylamino)uracil |
分子式 |
C7H11N3O3 |
分子量 |
185.18 g/mol |
IUPAC名 |
6-(2-hydroxyethylamino)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O3/c1-10-6(12)4-5(8-2-3-11)9-7(10)13/h4,8,11H,2-3H2,1H3,(H,9,13) |
InChIキー |
XCJLDLYHOCIIBD-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=C(NC1=O)NCCO |
正規SMILES |
CN1C(=O)C=C(NC1=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



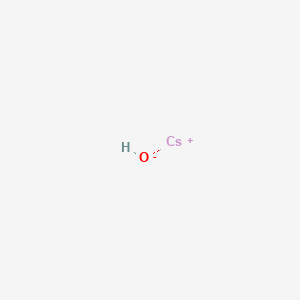
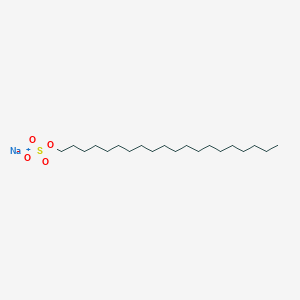

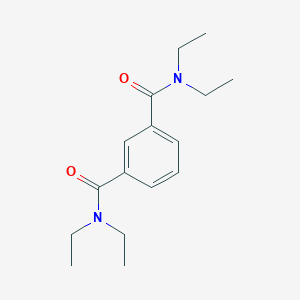
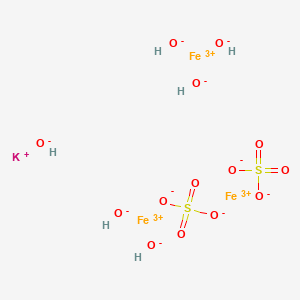
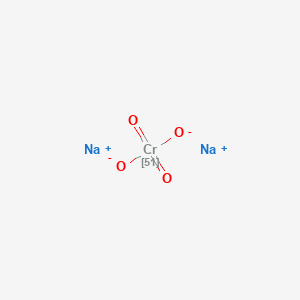
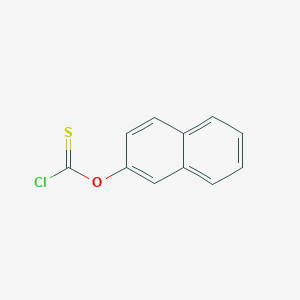


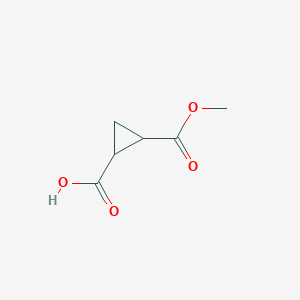
![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)
